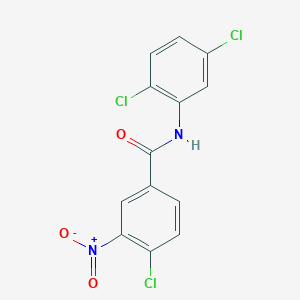

4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

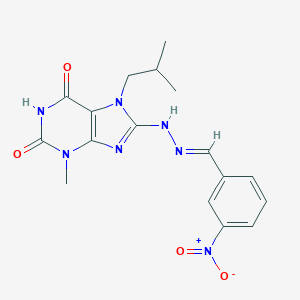

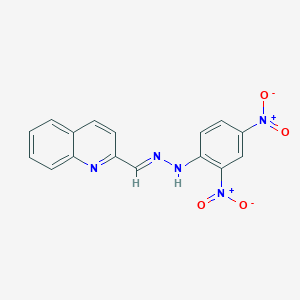

4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide, also known as dicamba, is a herbicide that has been widely used in agriculture for decades. It is a selective herbicide that targets broadleaf weeds and is commonly used to control weeds in corn, soybean, and cotton crops. The chemical structure of dicamba contains a nitro group and a carboxylic acid group, which are responsible for its herbicidal activity.

Mécanisme D'action

Dicamba works by disrupting the plant's growth and development processes. It is a synthetic auxin, which means that it mimics the activity of natural plant hormones that regulate growth and development. Dicamba binds to specific receptors in the plant cell, causing uncontrolled growth and eventually killing the plant. Its mode of action is selective, meaning that it only affects broadleaf weeds and has minimal impact on grasses.

Biochemical and Physiological Effects

Dicamba can have both acute and chronic effects on human health. Acute exposure to 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide can cause irritation of the skin, eyes, and respiratory tract. Chronic exposure can lead to more serious health effects, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity. However, these effects are typically associated with high levels of exposure and are not relevant to the typical use of 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide in agriculture.

Avantages Et Limitations Des Expériences En Laboratoire

Dicamba has several advantages as a research tool. It is a well-established herbicide with a known mode of action, making it a useful tool for studying plant growth and development. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Dicamba can be difficult to handle due to its toxicity and volatility, and it may require specialized equipment for safe handling.

Orientations Futures

There are several potential future directions for research on 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide as a cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. Studies are ongoing to investigate the mechanisms by which 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide modulates the immune system and its potential use in the treatment of inflammatory diseases. Finally, there is ongoing research into the development of new herbicides based on the structure of 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide, with the goal of improving its efficacy and reducing its environmental impact.

Conclusion

In conclusion, 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide is a widely used herbicide that has potential applications in scientific research. Its mode of action is well understood, and it has been studied for its anti-cancer and anti-inflammatory properties. While 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide can have adverse health effects at high levels of exposure, it is generally safe when used according to recommended guidelines. Ongoing research will continue to explore the potential uses of 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide as a research tool and as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with 2,5-dichloroaniline to form the final product, 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide. The synthesis of 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide is a well-established process, and the chemical is commercially available.

Applications De Recherche Scientifique

Dicamba has been extensively studied for its herbicidal activity and its effects on the environment. However, it also has potential applications in scientific research. Dicamba has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.

Propriétés

IUPAC Name |

4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O3/c14-8-2-4-9(15)11(6-8)17-13(19)7-1-3-10(16)12(5-7)18(20)21/h1-6H,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQHDHBGADAFGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B401035.png)

![Bis(2-ethoxyethyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401038.png)

![7-butyl-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401046.png)

![Bis(2-methylpropyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401053.png)

![dimethyl 2-(1-[(4-fluorophenyl)acetyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401060.png)

![Dimethyl 2-[1-(2-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401061.png)